Fmoc-2-bromo-D-phenylalanine
Overview
Description
Fmoc-2-bromo-D-phenylalanine is a biochemical compound with the molecular formula C24H20BrNO4 and a molecular weight of 466.3 . It is used for research purposes .
Physical And Chemical Properties Analysis
Fmoc-2-bromo-D-phenylalanine is a white powder . It has a density of 1.422 g/cm3 . The boiling point is 657.1°C at 760 mmHg . The melting point is between 150-162 °C .Scientific Research Applications
Self-Assembly and Hydrogelation
Fmoc-2-bromo-D-phenylalanine derivatives have demonstrated significant potential in the field of hydrogelation and self-assembly. For instance, the hydrogelation behavior of monohalogenated Fmoc-Phe side-chain derivatives, including Fmoc-2-bromo-D-phenylalanine, has been assessed, revealing that these derivatives enhance self-assembly into amyloid-like fibrils and promote hydrogelation in aqueous solvents. The position and type of halogen substitution were found to strongly influence self-assembly rate and the rheological properties of the resultant hydrogel (Ryan et al., 2010). Additionally, the efficient self-assembly and hydrogelation of Fmoc-pentafluorophenylalanine, a related derivative, highlight the influence of hydrophobic and π–π interactions in these processes (Ryan et al., 2010).
Antibacterial Composite Materials
The antibacterial properties of Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-L-phenylalanine-OH, have been explored for biomedical applications. These nanoassemblies exhibit substantial antibacterial effects and have been integrated into resin-based composites to hinder bacterial growth and viability, without affecting the mechanical and optical properties of the materials (Schnaider et al., 2019).
Synthesis and Chemical Studies
Fmoc-2-bromo-D-phenylalanine is also significant in chemical synthesis. A study reported a one-step synthesis of Fmoc-protected aryl/heteroaryl-substituted phenylalanines using Suzuki-Miyaura cross-coupling reaction, demonstrating its utility in forming unnatural biaryl-containing amino acids (Qiao et al., 2016). Furthermore, structural and supramolecular features of Fmoc amino acids, including Fmoc-phenylalanine, have been extensively studied to enhance understanding and design of novel hydrogelators and biomaterials (Bojarska et al., 2020).
Nanotechnology and Biomedical Applications
Fmoc-phenylalanine derivatives, including Fmoc-2-bromo-D-phenylalanine, show promise in nanotechnology and biomedical fields. Their ability to form hydrogels and self-assemble into various structures, such as nanotubes and fibrils, opens up possibilities for their use in drug delivery, tissue engineering, and as scaffolds for biomaterials (Rajbhandary et al., 2017).
Safety And Hazards
Fmoc-2-bromo-D-phenylalanine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
properties
IUPAC Name |
(2R)-3-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJPAUULVKPBHU-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426503 | |
Record name | Fmoc-2-bromo-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-2-bromo-D-phenylalanine | |
CAS RN |
220497-79-0 | |
Record name | Fmoc-2-bromo-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-D-2-bromophenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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